molecular formula C15H19N3O B2851558 N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide CAS No. 1421524-42-6

N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide

Cat. No.: B2851558
CAS No.: 1421524-42-6
M. Wt: 257.337
InChI Key: TVPOLXZNWYITEW-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a piperidine ring, a butynyl group, and a picolinamide moiety, making it a unique structure with interesting chemical properties.

Future Directions

The future research on “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” and other piperidine derivatives will likely focus on further elucidating their mechanisms of action and optimizing their synthesis. There is also a need for new and effective drugs, and piperidine derivatives could potentially fulfill this need . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-4 inhibitor . It binds to DPP-4 in a competitive manner, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretin hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon release, and reduced hepatic glucose production .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the half-life and activity of incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones are involved in the regulation of glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, reducing hepatic glucose output .

Pharmacokinetics

The maximum plasma concentration is reached on average 1.5 hours after administration . The half-life of Linagliptin is approximately 131 hours, suggesting a potential for long-lasting effects .

Result of Action

The result of this compound’s action is the potentiation of incretin hormone activity, leading to improved glucose homeostasis . This includes enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production . These effects contribute to the lowering of blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The action of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. For instance, the hypoxic environment in tumor tissues can affect the expression and activity of DPP-4 . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide typically involves the reaction of 4-piperidin-1-ylbut-2-yn-1-amine with picolinic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)nicotinamide
  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)isonicotinamide

Comparison: N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide stands out due to its unique combination of a piperidine ring, a butynyl group, and a picolinamide moiety. This structure imparts distinct chemical properties and biological activities compared to its analogs. The presence of the picolinamide group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(14-8-2-3-9-16-14)17-10-4-7-13-18-11-5-1-6-12-18/h2-3,8-9H,1,5-6,10-13H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPOLXZNWYITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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